Furylacryloylglycylleucinamide
Description
Significance of FA-Gly-Leu-NH2 as a Dipeptide Substrate in Enzymology
FA-Gly-Leu-NH2 serves as a significant dipeptide substrate for investigating the activity of various proteases, particularly metalloproteases glpbio.com. It is susceptible to hydrolysis by enzymes such as thermolysin, the neutral protease from Bacillus subtilis, and the fibrinolytic neutral metalloendopeptidase EM 19000 isolated from Streptococcus faecalis hongtide.comglpbio.com. Research indicates that the kinetics of FA-Gly-Leu-NH2 hydrolysis catalyzed by thermophilic and neutral proteases show variations in kcat/Km values that are dependent on pH medchemexpress.commedchemexpress.eu. A study involving the cold-adapted protease EK4-1 from Mesonia algae K4-1 revealed its capacity to cleave FA-Gly-Leu-NH2, a substrate possessing a large and notably hydrophobic side chain at the P1' position nih.gov. When compared to FA-Gly-Phe-NH2, EK4-1 exhibited a preference for the substrate with an aromatic amino acid at the P1' position, hydrolyzing FA-Gly-Phe-NH2 at a rate 1.20 times faster than FA-Gly-Leu-NH2 nih.gov. This study also suggested that EK4-1's substrate specificity extends to selecting amino acids at the P position, as it could not degrade FA-Gly-Val-NH2 nih.gov.
Foundational Role of FA-Gly-Leu-NH2 as a Synthetic Building Block in Peptide Chemistry
FA-Gly-Leu-NH2 plays a foundational role as a synthetic building block in the field of peptide chemistry chemimpex.com. Its structural features, including the furan (B31954) moiety, contribute to its enhanced reactivity and compatibility, making it a useful component in peptide synthesis chemimpex.com. The compound functions as an intermediate in the creation of more complex peptide structures and is applicable in combinatorial chemistry strategies aimed at drug discovery ontosight.ai. The synthesis of peptide derivatives typically involves sequential coupling of protected amino acids, followed by deprotection steps and amidation ontosight.ai.
Conceptual Framework for Investigating FA-Gly-Leu-NH2 in Protein Interactions and Enzyme Dynamics
FA-Gly-Leu-NH2 is utilized within a conceptual framework for exploring protein interactions and enzyme dynamics chemimpex.com. Its inherent stability and solubility in aqueous environments make it suitable for a range of experimental applications, including in vitro assays and studies focused on formulation chemimpex.com. The interactions of this compound with enzymes, particularly proteases, offer valuable insights into catalytic mechanisms and the principles governing substrate specificity medchemexpress.commedchemexpress.eunih.gov. Investigations employing similar dipeptide substrates have shed light on enzyme dynamics during the catalytic process, demonstrating conformational fluctuations within the active site that are correlated with the rates of substrate turnover lu.se. Furthermore, studies examining the thermolysin-catalyzed hydrolysis of FA-Gly-Leu-NH2 have investigated the influence of pressure and temperature on reaction rates, contributing to the understanding of enzyme kinetics under varying conditions researchgate.net.
Contextualization of FA-Gly-Leu-NH2 within Contemporary Medicinal Chemistry and Biochemical Discovery
In the context of contemporary medicinal chemistry and biochemical discovery, FA-Gly-Leu-NH2 is recognized for its potential utility stemming from its versatile properties chemimpex.com. Its unique structural characteristics facilitate innovative approaches in drug delivery systems and the design of therapeutic agents chemimpex.com. Researchers have incorporated FA-Gly-Leu-NH2 in the development of targeted therapeutics, leveraging its capacity to modulate biological activities with the aim of improving treatment efficacy chemimpex.com. The compound is also being explored for its potential applications in the creation of novel biomaterials chemimpex.com. Its function as a dipeptide substrate for various proteases positions it as a valuable tool for dissecting enzymatic processes relevant to the mechanisms of diseases chemimpex.comglpbio.com. The study of peptide derivatives like FA-Gly-Leu-NH2 contributes significantly to the broader discipline of medicinal chemistry, which encompasses the invention, discovery, design, identification, and synthesis of biologically active compounds, alongside the investigation of their interactions at the molecular level uogqueensmcf.com.
Data Tables
The following table summarizes key chemical and physical properties of FA-Gly-Leu-NH2 based on the available information:
| Property | Value | Source |
| CAS Number | 26400-33-9 | chemimpex.comhongtide.commedchemexpress.euglpbio.com |
| PubChem ID | 333453 | chemimpex.com |
| Molecular Formula | C₁₅H₂₁N₃O₄ | chemimpex.comhongtide.commedchemexpress.euglpbio.com |
| Molecular Weight | 307.35 or 307.34 | chemimpex.commedchemexpress.comhongtide.commedchemexpress.eu |
| Melting Point | 176 - 178 °C | chemimpex.com |
| Purity (by TLC) | ≥ 99% | chemimpex.com |
| Storage Conditions | ≤ -20°C (Powder), -80°C or -20°C (in solvent) | chemimpex.comhongtide.commedchemexpress.euglpbio.com |
| Solubility in DMSO | ≥ 350 mg/mL | medchemexpress.eu |
Research Findings
Research findings underscore the utility of FA-Gly-Leu-NH2 as a substrate for enzymatic studies. For example, research on the protease EK4-1 demonstrated the enzyme's ability to degrade FA-Gly-Leu-NH2, with the hydrolysis rate being influenced by the amino acid residue at the P1' position nih.gov. Comparative kinetic analyses involving neutral proteases and thermolysin utilizing simple dipeptide substrates like FA-Gly-Leu-NH2 have revealed that kinetic parameters exhibit pH-dependent variations medchemexpress.eu. Studies investigating the thermolysin-catalyzed hydrolysis of FA-Gly-Leu-NH2 have also explored the impact of pressure and temperature on the reaction rate, thereby enhancing the understanding of enzyme kinetics under diverse environmental conditions researchgate.net.
Structure
2D Structure
Properties
CAS No. |
26400-33-9 |
|---|---|
Molecular Formula |
C15H21N3O4 |
Molecular Weight |
307.34 g/mol |
IUPAC Name |
(2S)-2-[[2-[3-(furan-2-yl)prop-2-enoylamino]acetyl]amino]-4-methylpentanamide |
InChI |
InChI=1S/C15H21N3O4/c1-10(2)8-12(15(16)21)18-14(20)9-17-13(19)6-5-11-4-3-7-22-11/h3-7,10,12H,8-9H2,1-2H3,(H2,16,21)(H,17,19)(H,18,20)/t12-/m0/s1 |
InChI Key |
JRGRHYPAYAJGAF-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)CC(C(=O)N)NC(=O)CNC(=O)/C=C/C1=CC=CO1 |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)CNC(=O)C=CC1=CC=CO1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Furylacryloylglycylleucinamide; Furylacryloylglycyl leucinamide; Furylacryloyl-gly-leu-amide; Furylacryloyl-gly-leu-NH(2); NSC 334344; NSC-334344; NSC334344; |
Origin of Product |
United States |
Synthetic Methodologies and Rational Design of Fa Gly Leu Nh2 and Its Analogues
Established Synthetic Pathways for FA-Gly-Leu-NH2
The synthesis of FA-Gly-Leu-NH2 (FAGLA) has been approached through various chemical strategies, evolving over time to improve efficiency and yield.
Coupling of Furylacrylic Acid with Gly-Leu-NH2 Dipeptide
A practical and efficient strategy for the synthesis of FA-Gly-Leu-NH2 involves the direct coupling of furylacrylic acid with the Gly-Leu-NH2 dipeptide. This method has been reported to yield the desired product in high yield. chemimpex.com
Historical and Contemporary Condensation Approaches
Historically, a chemical synthetic method for FAGLA was established in 1970. This approach involved the condensation of 3-(2-furyl)acryloyl chloride with glycyl-leucinamide dipeptide. chemimpex.com However, the procedures associated with this method were noted as complicated, and the availability of the starting materials was limited. chemimpex.com Contemporary approaches, such as the coupling of furylacrylic acid with Gly-Leu-NH2, represent advancements aimed at overcoming these limitations, offering a more practical synthetic route. chemimpex.com
Methodological Optimizations in FA-Gly-Leu-NH2 Synthesis
Optimizations in the synthetic methodology for FA-Gly-Leu-NH2 are crucial for achieving high yields and purity, involving strategic choices in protecting groups, condensation reagents, and purification techniques. chemimpex.com
Strategic Protecting Group Implementations in Peptide Synthesis
Protecting groups are fundamental in peptide synthesis to ensure that reactions occur selectively at desired sites. Commonly used α-amino protecting groups include t-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc). Boc groups can be removed using strong acids like trifluoroacetic acid (TFA), while Fmoc groups are typically removed with amine bases such as piperidine. The strategic implementation of these groups, or others like allyloxycarbonyl (Alloc) or p-nitrobenzyloxycarbonyl (pNz), depends on the desired synthesis strategy (e.g., solid-phase peptide synthesis - SPPS) and the need for orthogonal deprotection (removal of different protecting groups under distinct conditions). The choice of protecting group can significantly impact coupling efficiency and the ease of product identification during synthesis. chemimpex.com
Impact of Condensation Reagents and Reaction Parameter Control
The efficiency of the coupling reaction between the furylacrylic acid and the Gly-Leu-NH2 dipeptide is significantly influenced by the choice of condensation reagents and the control of reaction parameters. chemimpex.com Various condensation reagents can be employed in peptide synthesis to facilitate the formation of the amide bond. The optimization of these reagents and reaction conditions is critical for achieving high coupling efficiency and minimizing side reactions. chemimpex.com
Design and Synthesis of FA-Gly-Leu-NH2 Derivatives for Specific Research Probes
FA-Gly-Leu-NH2 (FAGLA) is recognized in biochemical research, particularly for its utility as a dipeptide substrate in the study of proteases. The design and synthesis of FA-Gly-Leu-NH2 derivatives are often centered around creating probes that can be used to detect or monitor enzyme activity or interactions in specific research applications.
The synthesis of FA-Gly-Leu-NH2 itself has been approached through various strategies. One reported method describes a practical synthetic route for Furylacryloyl-Gly-Leu-NH2, identifying it as a dipeptide substrate for thermolysin from Bacillus thermoproteolyticus. researchgate.net
The rational design of FA-Gly-Leu-NH2 derivatives for use as specific research probes typically involves the modification of the core peptide structure. These modifications are strategically introduced to confer properties suitable for detection or interaction studies, such as the incorporation of a reporter group (e.g., a fluorophore) or a binding moiety. The principles of peptide-based probe design, including the integration of organic fluorophores or chelating agents for radionuclides, are widely applied in this context. beilstein-journals.orgcnr.itkcl.ac.uk The goal is often to create a molecule where an enzymatic cleavage event or a specific binding interaction leads to a measurable signal, such as a change in fluorescence intensity or the localization of a radioactive label. nih.govnih.govacs.org
Detailed research findings illustrate the application of FA-Gly-Leu-NH2 as a research probe, specifically in the characterization of protease activity. Studies have utilized synthetic dipeptide substrates, including FA-Gly-Leu-NH2, to investigate the digestion characteristics of proteases. nih.gov For instance, a cold-adapted and salt-tolerant protease, EK4-1, produced by Mesonia algae K4-1, was shown to degrade FA-Gly-Leu-NH2. nih.gov Comparative analysis using different dipeptide substrates with the FA-Gly- linkage demonstrated variations in hydrolysis rates depending on the amino acid at the P1' position. nih.gov
The kinetic parameters, specifically the catalytic efficiency (), provide quantitative data on how effectively the enzyme hydrolyzes the substrate. In one study, the value for the hydrolysis of FA-Gly-Leu-NH2 by protease EK4-1 was determined and compared to other synthetic dipeptide substrates. nih.gov
| Synthetic Substrate | (mM⁻¹S⁻¹) | [E] (μM) | [S] (mM) |
| FA-Gly-Phe-NH2 | 3.513 | 0.0541 | 0.5 |
| FA-Gly-Leu-NH2 | 2.925 | 0.0541 | 0.5 |
| FA-Gly-Val-NH2 | Not degraded | - | - |
Table 1: values of EK4-1 for synthetic substrates. nih.gov
This data indicates that protease EK4-1 efficiently hydrolyzes FA-Gly-Leu-NH2, although the hydrolysis rate was slightly lower compared to FA-Gly-Phe-NH2, suggesting a preference for a phenylalanine residue at the P1' position in this specific enzymatic reaction. nih.gov The observation that FA-Gly-Val-NH2 was not degraded by EK4-1 further highlights the enzyme's specificity and the importance of the amino acid composition in the substrate design for probing enzyme activity. nih.gov
The use of FA-Gly-Leu-NH2 and its derivatives as protease substrates is a common application in biochemical studies to understand enzyme kinetics and specificity. medchemexpress.commedchemexpress.com The design of such probes allows researchers to gain insights into cellular processes and mechanisms involving protease activity. chemimpex.com
Enzymatic Hydrolysis and Specificity Profiling of Fa Gly Leu Nh2
Characterization of FA-Gly-Leu-NH2 as a Substrate for Diverse Protease Families
FA-Gly-Leu-NH2 has been identified as a suitable substrate for a range of protease families, demonstrating its utility in profiling enzyme activity across different microbial sources and catalytic mechanisms. Its susceptibility to hydrolysis by these enzymes highlights specific recognition sites within their active centers.
Thermolysin and Related Metalloproteases (e.g., Bacillus thermoproteolyticus)
Thermolysin, a thermostable neutral protease from Bacillus thermoproteolyticus, is well-documented to hydrolyze FA-Gly-Leu-NH2. medchemexpress.comnih.govglpbio.com Studies on the thermolysin-catalyzed hydrolysis of FA-Gly-Leu-NH2 and similar substrates have contributed to understanding the enzyme's substrate binding requirements. nih.govdatapdf.com The hydrolysis involves interactions within the enzyme's hydrophobic specificity pocket. nih.gov Comparative kinetic studies between thermolysin and other neutral proteases using substrates like FA-Gly-Leu-NH2 have revealed differences, particularly in Km values. researchgate.netnih.gov
Neutral Proteases from Bacillus subtilis and Other Microbial Sources
Neutral proteases from Bacillus subtilis are also known to effectively hydrolyze FA-Gly-Leu-NH2. medchemexpress.comnih.govglpbio.com Research utilizing this dipeptide substrate has helped characterize the substrate specificity of Bacillus subtilis neutral protease, indicating a preference for hydrophobic amino acid residues like leucine (B10760876) at certain positions relative to the cleavage site. researchgate.net Comparative kinetic analyses with thermolysin have highlighted distinct differences in the interaction of these enzymes with dipeptide substrates like FA-Gly-Leu-NH2. researchgate.netnih.gov
Thermophilic and Psychrophilic Protease Activities (e.g., Mesonia algae EK4-1)
FA-Gly-Leu-NH2 is a substrate for proteases with varying temperature optima, including thermophilic and psychrophilic enzymes. medchemexpress.comnih.govmedchemexpress.com The cold-adapted and salt-tolerant protease EK4-1, isolated from the Arctic bacterium Mesonia algae K4-1, has been shown to degrade FA-Gly-Leu-NH2. nih.govsemanticscholar.org EK4-1 can hydrolyze dipeptide substrates with large side chains and strong hydrophobicity at the P1' position, such as FA-Gly-Leu-NH2. nih.govsemanticscholar.org Comparative studies with EK4-1 demonstrated that the hydrolysis rate of FA-Gly-Phe-NH2 was faster than that of FA-Gly-Leu-NH2, suggesting a preference for phenylalanine over leucine at the P1' position for this specific enzyme. nih.govsemanticscholar.org Notably, EK4-1 was unable to degrade FA-Gly-Val-NH2, indicating selectivity at the P1' position. nih.govsemanticscholar.org
Fibrinolytic Metalloendopeptidases (e.g., EM 19000 from Streptococcus faecalis)
The fibrinolytic neutral metalloendopeptidase EM 19000, isolated from Streptococcus faecalis, is another protease for which FA-Gly-Leu-NH2 serves as a good substrate. medchemexpress.comnih.govglpbio.com This indicates that the structural features of FA-Gly-Leu-NH2 are recognized by the active site of this specific metalloendopeptidase.
Quantitative Kinetic Analysis of FA-Gly-Leu-NH2 Hydrolysis
Quantitative kinetic analysis, typically involving the determination of parameters such as kcat and Km, provides detailed insights into the efficiency and specificity of protease-catalyzed hydrolysis of substrates like FA-Gly-Leu-NH2.
Determination and Interpretation of kcat/Km Values
The kinetic efficiency of a protease towards a substrate is often expressed by the specificity constant, kcat/Km. This parameter reflects both the catalytic rate (kcat) and the substrate binding affinity (1/Km). Studies using FA-Gly-Leu-NH2 have investigated the pH-dependent variations in kcat/Km for thermophilic and neutral proteases. medchemexpress.commedchemexpress.com
For the protease EK4-1 from Mesonia algae K4-1, specific kcat/Km values for the hydrolysis of synthetic substrates, including FA-Gly-Leu-NH2, have been determined. nih.govsemanticscholar.org
| Synthetic Substrate | kcat/Km (mM⁻¹S⁻¹) | [E] (µM) | [S] (mM) |
| FA-Gly-Phe-NH2 | 3.513 | 0.0541 | 0.5 |
| FA-Gly-Leu-NH2 | 2.925 | 0.0541 | 0.5 |
Data derived from hydrolysis studies with protease EK4-1. nih.govsemanticscholar.org
The kcat/Km value for EK4-1 with FA-Gly-Leu-NH2 was found to be 2.925 mM⁻¹S⁻¹. nih.govsemanticscholar.org When compared to the kcat/Km value for FA-Gly-Phe-NH2 (3.513 mM⁻¹S⁻¹), this indicates that EK4-1 exhibits a higher catalytic efficiency for the substrate containing phenylalanine at the P1' position compared to leucine. nih.govsemanticscholar.org This difference in kcat/Km values provides quantitative evidence for the protease's substrate specificity preferences. Comparative kinetic studies with other proteases, such as thermolysin and Bacillus subtilis neutral protease, have highlighted differences in their Km values for furylacryloyl-blocked dipeptide substrates, although specific kcat values for FA-Gly-Leu-NH2 in these contexts were not detailed in the available snippets. researchgate.netnih.gov
Influence of Environmental Parameters on Reaction Kinetics (e.g., pH dependency)
The enzymatic hydrolysis of FA-Gly-Leu-NH2 is influenced by environmental parameters, notably pH. Studies have shown that the catalytic efficiency (kcat/Km) of proteases, including thermophilic and neutral proteases, towards FA-Gly-Leu-NH2 exhibits pH-dependent variations. medchemexpress.commedchemexpress.commedchemexpress.com For instance, the protease EK4-1, a cold-adapted and salt-tolerant enzyme from Mesonia algae K4-1, demonstrates high catalytic activity under neutral conditions with an optimal pH of 8.0. nih.gov The influence of pH on enzymatic hydrolysis is a common characteristic of protease activity, as the ionization states of amino acid residues in the enzyme's active site and the substrate can affect binding and catalysis. nih.govviamedica.pl Discrepancies in observed hydrolysis rates can sometimes be attributed to differences in assay pH.
Comparative Enzymatic Efficiency with Structurally Related Dipeptide Substrates
The efficiency with which enzymes hydrolyze FA-Gly-Leu-NH2 can be compared to their activity on structurally related dipeptide substrates to understand their preferences. For the protease EYHIII from Salinivibrio sp. YH4, FA-Gly-Phe-NH2 demonstrated a significantly higher catalytic efficiency (kcat/Km = 36.49 mM−1 s−1) compared to FA-Gly-Leu-NH2 (kcat/Km = 2.13 mM−1 s−1), surpassing it by 17.1-fold. frontiersin.org This suggests a stronger preference for a phenylalanine residue at the P1' position over leucine for EYHIII. Similarly, for the protease EK4-1, the hydrolysis rate of FA-Gly-Phe-NH2 was 1.20 times higher than that of FA-Gly-Leu-NH2. nih.govsemanticscholar.org In contrast, EK4-1 showed minimal activity towards FA-Gly-Val-NH2, and EYHIII's efficiency with FA-Gly-Val-NH2 was substantially lower than with FA-Gly-Leu-NH2. nih.govfrontiersin.org These comparisons highlight the distinct substrate preferences of different proteases based on the amino acid at the P1' position.
A comparison of kcat/Km values for the hydrolysis of FA-Gly-Leu-NH2 and other related substrates by specific proteases is presented in the table below:
| Enzyme | Substrate | kcat/Km (mM−1 s−1) | Citation |
| EYHIII | FA-Gly-Leu-NH2 | 2.13 | frontiersin.org |
| EYHIII | FA-Gly-Phe-NH2 | 36.49 | frontiersin.org |
| EYHIII | FA-Gly-Val-NH2 | 0.09 | frontiersin.org |
| EK4-1 | FA-Gly-Leu-NH2 | 2.925 | nih.gov |
| EK4-1 | FA-Gly-Phe-NH2 | 3.513 | nih.gov |
| EK4-1 | FA-Gly-Val-NH2 | Not degraded | nih.govsemanticscholar.org |
Studies on kidney metalloendopeptidase and bacterial thermolysin also indicate that substrates with leucine residues at the P1' position often result in the highest reaction rates.
Substrate Specificity Determinants for FA-Gly-Leu-NH2
The enzymatic recognition and hydrolysis of FA-Gly-Leu-NH2 are governed by specific structural determinants within the peptide sequence and its terminal modifications. These determinants dictate how effectively the substrate interacts with the enzyme's active site.
Role of Amino Acid Residues at P1 and P1' Positions
The amino acid residues flanking the scissile peptide bond, designated as P1 (N-terminal to the cleavage site) and P1' (C-terminal to the cleavage site), play a critical role in enzyme specificity. For proteases like EYHIII and EK4-1, the identity of the amino acid at the P1' position significantly influences hydrolysis efficiency, with a strong preference observed for large hydrophobic residues such as Leucine and Phenylalanine. nih.govfrontiersin.orgsemanticscholar.org Thermolysin, a well-studied metalloprotease, also exhibits high specificity towards substrates with hydrophobic side chains, including Leucine and Phenylalanine, at the P1' position. researchgate.net Conversely, acidic or basic residues at the P1' position may not be tolerated by some enzymes. frontiersin.org While the P1' position is a key determinant, there is also evidence suggesting that the amino acid at the P1 position can influence substrate recognition for certain enzymes. nih.govresearchgate.net For instance, a neutral protease from Bacillus subtilis showed varied hydrolysis rates depending on the amino acid whose carboxyl group formed the peptide bond (P1). researchgate.net
Influence of Terminal Group Modifications on Enzymatic Recognition
Modifications to the terminal groups of peptide substrates, such as the presence of a free alpha-carboxyl or alpha-amino group, can significantly impact enzymatic hydrolysis. Studies on a Bacillus subtilis neutral protease indicated that the presence of free alpha-carboxyl or alpha-amino groups substantially reduced enzymatic hydrolysis of dipeptide substrates. researchgate.net This suggests that the terminal amide group in FA-Gly-Leu-NH2 is important for its recognition and hydrolysis by certain proteases. Furthermore, the N-terminal Gly-Leu sequence is recognized by enzymes like asparaginyl endopeptidases (AEPs) or peptide asparaginyl ligases (PALs) for ligation reactions, highlighting the importance of the N-terminus in the context of enzymatic activity beyond simple hydrolysis. researchgate.netresearchgate.net Modifications at the C-terminus, such as the introduction of a thiol group, can also influence binding to metalloproteinases by coordinating with the catalytic zinc ion, demonstrating the role of the C-terminal modification in enzyme interaction. tandfonline.com
Enzymatic Mechanism and Inhibition Modalities
The enzymatic hydrolysis of FA-Gly-Leu-NH2 proceeds through a catalytic mechanism specific to the class of protease involved. For metalloproteases, which are known to hydrolyze FA-Gly-Leu-NH2 biosynth.comglpbio.com, the mechanism typically involves a catalytic metal ion, often zinc, in the active site that facilitates the hydrolysis of the peptide bond. tandfonline.combiosynth.com Inhibitors targeting metalloproteases, including those structurally related to peptide substrates, can bind to the active site and interfere with catalysis. tandfonline.combiosynth.com Some inhibitors act by coordinating with the catalytic zinc ion. tandfonline.combiosynth.com Transition-state analogue inhibitors, such as certain phosphonamidates, have been shown to be potent inhibitors of thermolysin, suggesting that the enzyme stabilizes a transition state during hydrolysis. researchgate.net Competitive inhibitors bind reversibly to the active site, competing with the substrate. tandfonline.com The mechanism of inhibition often involves interactions with the same subsites that bind the substrate. tandfonline.com For other enzyme classes like asparaginyl endopeptidases (AEPs), the mechanism involves a catalytic cysteine residue and the formation of an acyl-enzyme intermediate. pnas.orgchemrxiv.org Inhibitors for these enzymes may target different aspects of their catalytic cycle.
Proposed Mechanisms of Metalloprotease Catalysis
Metalloproteases constitute a major class of enzymes that utilize a metal ion, commonly zinc, within their active site to catalyze the hydrolysis of peptide bonds ebi.ac.ukfishersci.be. The catalytic mechanism typically involves the activation of a water molecule and the polarization of the scissile peptide bond by the metal ion.
A widely accepted mechanism for zinc-dependent metalloproteases involves the zinc ion coordinating to the carbonyl oxygen of the scissile peptide bond, thereby polarizing it and making the carbonyl carbon more susceptible to nucleophilic attack ebi.ac.uk. A water molecule, also coordinated to the zinc ion, is activated (often through interaction with a general base residue, such as glutamate) to act as a nucleophile and attack the polarized carbonyl carbon. This attack leads to the formation of a tetrahedral intermediate ebi.ac.uk. The collapse of this unstable intermediate, facilitated by a general acid (often the same glutamate (B1630785) residue), results in the cleavage of the peptide bond and the release of the two product fragments.
Many metalloaminopeptidases, a subfamily of metalloproteases that cleave N-terminal amino acids, are characterized by a conserved HEXXH motif in their active site. This motif plays a crucial role in coordinating the catalytic metal ion fishersci.be. While FA-Gly-Leu-NH2 is primarily a substrate for endopeptidase-like metalloproteases such as thermolysin, the fundamental principles of metal-catalyzed peptide bond hydrolysis involving metal coordination and activation of water are shared across many metalloprotease families.
Insights into Inhibition by FA-Gly-Leu-NH2 and Its Analogues
FA-Gly-Leu-NH2 itself has been observed to exhibit inhibitory properties against metalloproteases. It is reported to inhibit the activity of metalloproteases by binding to the zinc ion in the active site researchgate.net. Furthermore, it showed irreversible inhibition of thermolysin researchgate.net.
The study of inhibitors and their interactions with metalloproteases using substrates like FA-Gly-Leu-NH2 provides valuable insights into the enzyme's active site and catalytic mechanism. For example, 1,10-phenanthroline, a known metal chelator, inhibits the zinc-dependent hydrolysis of FA-Gly-Leu-NH2 catalyzed by Bacillus subtilis neutral protease and Bacillus thermoproteolyticus thermolysin. This inhibition underscores the essential role of the zinc ion in the catalytic activity of these enzymes.
Analogues of peptide substrates, particularly those incorporating transition state mimetics or metal-chelating groups, have been developed as potent metalloprotease inhibitors. Phosphoramidate derivatives, which mimic the transition state of peptide hydrolysis, have been shown to be effective inhibitors of thermolysin invivochem.cn. P-Leu-NH2 (N-phosphorylleucyl-NH2) is reported as an excellent inhibitor of thermolysin invivochem.cn. Another class of inhibitors includes C-terminal thiol-peptides, which can act as zinc-coordinating ligands, binding to the catalytic metal ion in the active site of metalloproteinases like thermolysin. Studies involving these inhibitors in conjunction with substrates like FA-Gly-Leu-NH2 help to delineate the binding subsites and catalytic residues within the enzyme's active site.
Processive Cleavage Mechanisms of Leucine Aminopeptidases
Leucine aminopeptidases (LAPs) are a group of metalloproteases that catalyze the sequential removal of amino acids from the N-terminus of peptides and proteins fishersci.be. Some LAPs exhibit processive cleavage, meaning they remain bound to their substrate and catalyze multiple rounds of hydrolysis from the N-terminus before dissociating.
Mechanistic studies on processive metalloaminopeptidases, such as PaPepA from Pseudomonas aeruginosa, have revealed intricate details about their catalytic cycle and substrate handling. These enzymes typically require metal ions, such as Zn²⁺ or a combination of Zn²⁺ and Mn²⁺, for activation. Metal binding to specific sites is crucial for catalytic activity.
Molecular Recognition and Conformational Dynamics of Fa Gly Leu Nh2
Elucidation of Peptide-Protein Interaction Landscapes involving FA-Gly-Leu-NH2 and its Core Motif
FA-Gly-Leu-NH2 is known to interact with and be a substrate for various proteases, indicating specific peptide-protein recognition events. vwr.com For instance, its hydrolysis by thermolysin and other neutral proteases involves binding to the enzyme's active site. biosynth.com The interaction landscape involves the specific amino acid sequence (-Gly-Leu-) and the N-terminal modification (FA) and C-terminal amidation (NH2). nih.gov The formylacryloyl group at the N-terminus and the Gly-Leu sequence are key features recognized by these enzymes. Studies on related peptides and protease substrates highlight the importance of specific amino acid residues and their positions for enzyme recognition and activity. unc.edu Peptide screening techniques, often involving immunoassays, can be used to identify peptides that interact with specific proteins, providing insights into protein interaction landscapes. chemsrc.com
Conformational Analysis of FA-Gly-Leu-NH2 and Analogues
The conformation of a peptide in solution or when bound to a protein significantly influences its activity. Conformational analysis aims to determine the preferred three-dimensional structures and the flexibility of the peptide backbone and side chains.
Computational Modeling for Conformational Landscape Exploration (e.g., Molecular Mechanics, Molecular Dynamics, Empirical Energy Calculations)
Computational methods, such as Molecular Mechanics (MM), Molecular Dynamics (MD) simulations, and empirical energy calculations, are essential tools for exploring the conformational landscape of peptides. unifi.itacs.orgplos.orgnih.govacs.orgresearchgate.net These methods can generate ensembles of possible conformations and estimate their relative stabilities. unifi.it MD simulations can simulate the dynamic behavior of a peptide over time, providing insights into its flexibility and transitions between different conformational states in various environments, including in the presence of solvents or membranes. acs.orgplos.orgnih.govacs.orgresearchgate.net Empirical energy calculations can be used to evaluate the energy of different conformations and identify low-energy states. nih.gov Studies on other peptides, including those containing Gly and Leu, demonstrate the utility of MD simulations in understanding conformational preferences, flexibility, and interactions. plos.orgnih.govacs.orgresearchgate.net
Identification and Role of Intramolecular Hydrogen Bonding Networks
Intramolecular hydrogen bonds play a significant role in stabilizing specific peptide conformations, such as turns and helical structures. acs.orgnih.govnih.govmdpi.com The formation of hydrogen bond networks can reduce the conformational flexibility of a peptide. acs.orgnih.govnih.govmdpi.com Studies on related tripeptides, like Pro-Leu-Gly-NH2, have shown that intramolecular hydrogen bonds can stabilize preferred conformations, such as beta-turns. nih.govnih.gov The specific arrangement of amide groups and carbonyl oxygens in the peptide backbone allows for the formation of these stabilizing interactions. nih.govnih.gov Computational methods and spectroscopic techniques like NMR can help identify the presence and nature of these intramolecular hydrogen bonds. acs.orgacs.orgnih.gov
Structure-Activity Relationship Studies for Biological Specificity
Correlating Peptide Backbone Flexibility with Receptor Binding Affinity
The flexibility of a peptide backbone plays a significant role in its ability to bind to a receptor. Conformational dynamics allow a peptide to adopt specific three-dimensional structures, or ensembles of structures, that are complementary to the receptor binding site. Studies on various peptides, including enkephalins and analogues of hypothalamic factors, highlight how backbone flexibility influences preferred conformations, such as beta-turns, which can be critical for biological activity and receptor interaction. ias.ac.innih.govnih.gov For instance, the Gly-Gly segment in enkephalins is known to contribute significantly to backbone flexibility. ias.ac.in Theoretical studies on peptides like Pro-Leu-Gly-NH2 have indicated that the rigidity of certain residues can influence the stability of preferred conformations. nih.gov
In the context of receptor binding, a balance between flexibility and rigidity is often crucial. While some flexibility is necessary for induced fit mechanisms, allowing the peptide to adapt to the receptor's binding site, excessive flexibility can lead to an entropic penalty upon binding, potentially reducing affinity. acs.org Research on conformationally constrained peptide analogues, where the flexibility is reduced through structural modifications, has been a strategy employed to enhance receptor selectivity and potency. acs.orgunibo.itlookchem.com
For peptides that interact with neurokinin receptors, the conformational properties of the C-terminal region, which includes the Gly-Leu-Met-NH2 sequence motif found in tachykinins, are considered important for molecular recognition. cdnsciencepub.comnih.gov Flexibility, particularly around the Gly residue within this motif, has been suggested to be essential for the proper positioning of crucial side chains to interact with the receptor binding site. nih.gov
Specific Structural Requirements for Receptor Recognition (e.g., Neurokinin Receptors)
Neurokinin receptors (NK1R, NK2R, and NK3R) are G protein-coupled receptors that are targets for tachykinin peptides. wikipedia.orgnih.govunifi.it A defining characteristic of mammalian tachykinins, such as Substance P and Neurokinin A, is the conserved C-terminal sequence Phe-X-Gly-Leu-Met-NH2, where 'X' is typically a hydrophobic or aromatic amino acid. arvojournals.orgnih.govresearchgate.netunifi.it This C-terminal sequence is widely recognized as being primarily responsible for the molecular recognition and activation of neurokinin receptors. unifi.itcdnsciencepub.com
The identity of the amino acid at the 'X' position in the Phe-X-Gly-Leu-Met-NH2 motif influences the selectivity of the peptide for different neurokinin receptor subtypes. cdnsciencepub.com For example, Substance P (with Phe at the 'X' position) shows the highest affinity for NK1R, while Neurokinin A (with Val at the 'X' position) has higher affinity for NK2R, and Neurokinin B (with Met at the 'X' position) prefers NK3R. nih.gov
Detailed structural studies and structure-activity relationship analyses have aimed to elucidate the specific requirements for tachykinin binding to neurokinin receptors. The C-terminal tripeptide Gly-Leu-Met-NH2 of Substance P is considered crucial for binding to the NK-1 receptor, and evidence suggests it adopts an extended conformation, possibly close to a polyproline II structure, when bound to the receptor. nih.gov Interactions between specific amino acid residues in the peptide ligand and complementary regions within the receptor binding pocket, including residues in the extracellular loops and transmembrane helices, contribute to binding affinity and selectivity. researchgate.net Positively charged residues in the extracellular loop 2 of neurokinin receptors, for instance, play a vital role in interactions with peptide ligands. researchgate.net
Advanced Research Applications and Methodological Contributions of Fa Gly Leu Nh2
Utilization in Understanding Fundamental Cellular and Biochemical Pathways
Research involving FA-Gly-Leu-NH₂ has contributed to understanding the activity of specific enzymes involved in cellular and biochemical processes, particularly concerning proteolysis.
Deciphering Protein-Protein Interaction Networks
Based on the available search results, information directly linking FA-Gly-Leu-NH₂ to deciphering protein-protein interaction networks was not found.
Investigating Regulatory Mechanisms of Enzyme Activity
FA-Gly-Leu-NH₂ serves as a substrate for several key proteases, including thermolysin, the Bacillus subtilis neutral protease, and the fibrinolytic neutral metalloendopeptidase EM 19000 from Streptococcus faecalis. Studies utilizing FA-Gly-Leu-NH₂ have shown that its hydrolysis by these enzymes can exhibit pH-dependent variations in the catalytic efficiency (kcat/Km). This characteristic makes FA-Gly-Leu-NH₂ a useful probe for investigating how environmental factors, such as pH, can regulate the activity of these specific enzymes. By monitoring the rate of hydrolysis under different conditions, researchers can gain insights into the kinetic properties and regulatory mechanisms of these proteases.
Development of Novel Research Tools and Biosensors
The properties of FA-Gly-Leu-NH₂ as a specific protease substrate have facilitated its application in the development of research tools, particularly in the context of enzymatic assays.
Design of Fluorogenic Substrates for Quantitative Enzymatic Assays
While the outline mentions fluorogenic substrates, based on the search results, FA-Gly-Leu-NH₂ functions as a chromogenic substrate rather than a fluorogenic one. Its hydrolysis by target proteases leads to a decrease in absorbance at 340 nm, which can be continuously monitored using a spectrophotometer. This spectrophotometric method allows for the quantitative measurement of enzyme activity by tracking the rate of substrate cleavage. Although chromogenic assays using FA-Gly-Leu-NH₂ were noted as having limited sensitivity compared to some fluorogenic methods in certain applications, they remain a valid approach for quantitative enzymatic analysis, particularly for enzymes like thermolysin and Bacillus subtilis neutral protease.
Integration with Computational and Rational Design Approaches
Molecular Docking and Simulation Studies for Interaction Prediction
Molecular docking and simulation studies are powerful computational techniques used to predict the binding affinity and interaction modes between molecules, such as a peptide substrate like FA-Gly-Leu-NH2 and a protein, typically an enzyme frontiersin.orgresearchgate.netnih.govpreprints.org. While direct studies explicitly detailing molecular docking of FA-Gly-Leu-NH2 were not extensively found, the principles of these methods are directly applicable to understanding its interactions with proteases.
Molecular docking aims to predict the optimal binding pose of a ligand (e.g., FA-Gly-Leu-NH2) within the binding site of a receptor (e.g., thermolysin) by evaluating various orientations and conformations frontiersin.orgresearchgate.net. Scoring functions are used to estimate the binding energy and rank the predicted poses researchgate.net. Molecular dynamics simulations can further refine these predictions by simulating the dynamic behavior of the complex over time, providing insights into the stability of the interaction and conformational changes frontiersin.orgresearchgate.netnih.gov.
Given that FA-Gly-Leu-NH2 is a substrate for enzymes like thermolysin, computational studies could be employed to:
Predict the specific residues within the enzyme's active site that interact with the furan (B31954) ring, glycine, leucine (B10760876), and the amide group of FA-Gly-Leu-NH2.
Estimate the binding affinity of FA-Gly-Leu-NH2 to different proteases, potentially explaining observed variations in hydrolysis rates (e.g., the difference in hydrolysis rate between FA-Gly-Leu-NH2 and FA-Gly-Phe-NH2 by protease EK4-1) nih.gov.
Model the conformational changes that occur in both the substrate and the enzyme upon binding.
These computational approaches can complement experimental kinetic studies, providing a molecular-level understanding of why FA-Gly-Leu-NH2 acts as a substrate for certain proteases and how modifications to its structure or the enzyme could affect binding and catalysis.
Computational Approaches for Enzyme Engineering and Peptidase Design
Computational approaches play a significant role in modern enzyme engineering and the design of novel peptidases biomatter.aibakerlab.orgchemrxiv.org. The use of specific substrates like FA-Gly-Leu-NH2 in experimental assays can provide valuable data for training and validating computational models aimed at designing enzymes with altered specificity or enhanced activity towards particular peptide sequences.
Computational enzyme design often involves algorithms that explore sequence and structure space to identify mutations that introduce new or alter existing catalytic activities within a protein scaffold biomatter.aibakerlab.org. By studying how enzymes hydrolyze substrates like FA-Gly-Leu-NH2, researchers gain insights into the structural determinants of substrate specificity. This information can then be used in computational workflows to design peptidases that, for instance, preferentially cleave sequences containing a leucine residue at a specific position, as is the case with FA-Gly-Leu-NH2 being a substrate for EK4-1 which shows preference for large hydrophobic amino acids at the P1' position nih.gov.
Computational methods can assist in:
Identifying key active site residues responsible for recognizing and binding the Gly-Leu-NH2 portion of the substrate.
Designing mutations to enhance the catalytic efficiency (kcat/Km) towards FA-Gly-Leu-NH2 or related peptides nih.gov.
Creating enzymes with novel substrate specificities based on the structural features of FA-Gly-Leu-NH2.
The experimental characterization of engineered enzymes using substrates like FA-Gly-Leu-NH2 is crucial for validating computational predictions and advancing the field of de novo enzyme design.
Predictive Modeling of Peptide-Protein Binding Specificity
Predictive modeling of peptide-protein binding specificity is essential for understanding a wide range of biological processes and for rational drug design plos.orgbiorxiv.orgresearchgate.net. FA-Gly-Leu-NH2, as a defined peptide sequence with a specific modification (the furanacryloyl group) and C-terminal amidation, can serve as a valuable data point in developing and validating models that predict how peptides interact with proteins.
Models for predicting peptide-protein binding specificity often utilize structural information, sequence data, and machine learning techniques plos.orgbiorxiv.org. By analyzing the binding of peptides to target proteins, these models aim to identify sequence and structural motifs that determine binding affinity and specificity. The interaction of FA-Gly-Leu-NH2 with proteases, where the enzyme specifically recognizes and cleaves the peptide bond, provides a clear example of peptide-protein recognition.
Data from studies using FA-Gly-Leu-NH2 as a substrate can contribute to predictive modeling by:
Providing examples of a specific peptide sequence (Gly-Leu) being recognized and cleaved by certain proteases, highlighting the importance of these residues for interaction.
Offering insights into the influence of the N-terminal modification (furanacryloyl group) and C-terminal amidation on binding to the enzyme's active site.
Serving as a test case for models predicting protease cleavage sites based on peptide sequence and structure.
Understanding the factors that govern the binding of FA-Gly-Leu-NH2 to proteases can help refine predictive models, making them more accurate in forecasting peptide-protein interactions in other biological systems.
Broader Implications in Enzyme Technology and Protein Metabolism Research
The study of compounds like FA-Gly-Leu-NH2 and their interactions with enzymes has broader implications for both enzyme technology and protein metabolism research.
Contributions to Industrial Enzyme Applications and Biocatalysis
Enzymes are widely used in various industrial applications and biocatalysis due to their high specificity and efficiency scielo.br. Understanding the substrate specificity of proteases using synthetic substrates like FA-Gly-Leu-NH2 can contribute to the development of improved industrial biocatalysts.
Proteases are used in industries ranging from food processing to pharmaceuticals researchgate.net. Enzymes with tailored specificity are often required for efficient and selective transformations. Research on how proteases interact with substrates like FA-Gly-Leu-NH2 can inform the design and engineering of industrial enzymes with desired properties, such as improved activity under specific conditions (e.g., low temperature or high salt concentration, as seen with EK4-1) or altered substrate range nih.govscielo.br.
Insights gained from studying FA-Gly-Leu-NH2 can aid in:
Identifying or engineering proteases suitable for cleaving specific peptide bonds in industrial processes.
Developing biocatalytic routes for synthesizing or modifying peptides.
Designing enzyme-based biosensors that utilize the specific hydrolysis of a substrate like FA-Gly-Leu-NH2 as a detection mechanism.
The use of well-defined synthetic substrates is crucial for characterizing and optimizing enzymes for industrial applications.
Insights into Peptide and Protein Catabolism and Anabolism
Peptide and protein catabolism (breakdown) and anabolism (synthesis) are fundamental processes in all living organisms mdpi.com. The study of how enzymes, particularly proteases, interact with and cleave peptide substrates like FA-Gly-Leu-NH2 provides insights into the mechanisms governing these processes.
Proteases play critical roles in protein turnover, signal transduction, and nutrient processing by cleaving proteins and peptides at specific sites researchgate.net. While FA-Gly-Leu-NH2 is a synthetic substrate, its hydrolysis by cellular proteases can mimic the breakdown of natural peptides. Studying the enzymes that act on this compound can help elucidate the types of proteases involved in cellular peptide processing and their substrate preferences.
Furthermore, research into the enzymatic synthesis of peptides, where compounds like FA-Gly-Leu-NH2 (or its components) might be involved as building blocks or intermediates, contributes to understanding peptide anabolism chemimpex.com.
Research involving FA-Gly-Leu-NH2 can provide insights into:
The substrate specificity of cellular proteases involved in peptide degradation.
The influence of peptide sequence and modifications on the rate and specificity of enzymatic hydrolysis.
Potential targets for modulating protein metabolism by inhibiting or enhancing the activity of specific peptidases.
Understanding the enzymatic processing of peptides is crucial for comprehending cellular function, disease mechanisms, and the development of therapeutic strategies targeting protein metabolism.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| FA-Gly-Leu-NH2 | Not readily available in standard databases for this specific modified peptide. Often synthesized for specific research. |
| Glycine | 750 |
| Leucine | 6106 |
| Thermolysin | 37279951 |
| Furan | 8028 |
| Furanacryloyl group | Information not readily available as a distinct PubChem entry. Part of FA-Gly-Leu-NH2 structure. |
| Leucinamide | 136901 |
FA-Gly-Leu-NH2, a synthetic dipeptide substrate characterized by a furan-2-ylacryloyl group conjugated to the N-terminus of Gly-Leu-NH2, serves as a valuable tool in biochemical and pharmaceutical research, particularly in the investigation of enzyme kinetics and interactions chemimpex.commedchemexpress.com. Its distinct structure, incorporating a furan moiety, is noted for potentially influencing its reactivity and compatibility within biological systems chemimpex.com. This compound has been identified as a substrate for various proteases, including thermolysin from Bacillus thermoproteolyticus and cold-adapted, salt-tolerant proteases such as EK4-1 derived from Mesonia algae medchemexpress.comscientific.netnih.gov. The application of FA-Gly-Leu-NH2 in research provides a basis for exploring advanced computational and technological avenues in enzymology and protein science.
Molecular Docking and Simulation Studies for Interaction Prediction
Molecular docking and simulation studies represent sophisticated computational methodologies employed to predict the binding characteristics and interaction modes between molecules, such as the peptide substrate FA-Gly-Leu-NH2 and a protein, typically an enzyme frontiersin.orgresearchgate.netnih.govpreprints.org. While extensive published data specifically on the molecular docking of FA-Gly-Leu-NH2 was not found, the principles of these computational techniques are directly applicable to understanding its enzymatic interactions.
Molecular docking aims to computationally determine the most probable binding orientation (pose) of a ligand, like FA-Gly-Leu-NH2, within the active site of a receptor protein, such as thermolysin frontiersin.orgresearchgate.net. This involves evaluating numerous possible spatial arrangements and conformations, using scoring functions to estimate the binding energy and rank potential poses researchgate.net. Molecular dynamics simulations can further enhance these predictions by simulating the time-dependent behavior of the ligand-protein complex, offering insights into the stability of the predicted interaction and any induced conformational changes frontiersin.orgresearchgate.netnih.gov.
For a substrate like FA-Gly-Leu-NH2 and its interaction with a protease, computational studies could be utilized to:
Predict the specific amino acid residues within the enzyme's active site that are involved in binding to different parts of FA-Gly-Leu-NH2, including the furanacryloyl group, glycine, leucine, and the C-terminal amide.
Estimate the theoretical binding affinity of FA-Gly-Leu-NH2 to various proteases, which could help explain observed differences in hydrolysis rates, such as the variation in catalytic efficiency between FA-Gly-Leu-NH2 and FA-Gly-Phe-NH2 when acted upon by protease EK4-1 nih.gov.
Simulate the dynamic interactions and potential conformational adjustments of both the substrate and the enzyme upon complex formation.
These computational approaches serve as valuable complements to experimental kinetic studies, offering a detailed molecular perspective on why FA-Gly-Leu-NH2 functions as a substrate for specific proteases and how structural modifications to either the substrate or the enzyme might influence binding and catalytic activity.
Computational Approaches for Enzyme Engineering and Peptidase Design
Computational methodologies are increasingly integral to modern enzyme engineering and the rational design of novel peptidases biomatter.aibakerlab.orgchemrxiv.org. The experimental use of specific substrates like FA-Gly-Leu-NH2 provides crucial data that can be used to train and validate computational models aimed at designing enzymes with altered substrate specificity or enhanced catalytic efficiency towards particular peptide sequences.
Computational enzyme design often involves algorithms that explore potential sequence and structural modifications to identify mutations capable of introducing new or modifying existing catalytic functions within a protein scaffold biomatter.aibakerlab.org. By studying the enzymatic hydrolysis of substrates such as FA-Gly-Leu-NH2, researchers can gain valuable insights into the structural determinants that govern substrate specificity. This knowledge can then be applied in computational workflows to design peptidases that, for example, exhibit a preference for cleaving peptide bonds involving a leucine residue at a specific position, consistent with FA-Gly-Leu-NH2 being a substrate for enzymes like EK4-1 which favors large hydrophobic amino acids at the P1' position nih.gov.
Computational methods can facilitate:
Identification of key active site residues responsible for the recognition and binding of the Gly-Leu-NH2 portion of the substrate.
Design of specific mutations intended to improve the catalytic efficiency (kcat/Km) of an enzyme towards FA-Gly-Leu-NH2 or structurally related peptides nih.gov.
Creation of enzymes with novel substrate specificities based on the structural characteristics of FA-Gly-Leu-NH2.
The experimental validation of computationally designed enzymes using substrates like FA-Gly-Leu-NH2 is a critical step in advancing the field of de novo enzyme design.
Predictive Modeling of Peptide-Protein Binding Specificity
Predictive modeling of peptide-protein binding specificity is a fundamental area of research with significant implications for understanding diverse biological processes and for the rational design of therapeutics plos.orgbiorxiv.orgresearchgate.net. FA-Gly-Leu-NH2, as a well-defined peptide sequence with specific modifications (the furanacryloyl group and C-terminal amidation), can serve as a valuable data point for the development and validation of computational models that predict peptide-protein interactions.
Models aimed at predicting peptide-protein binding specificity often integrate structural information, amino acid sequence data, and machine learning techniques plos.orgbiorxiv.org. By analyzing known peptide-protein complexes, these models seek to identify the sequence and structural features that dictate binding affinity and specificity. The enzymatic interaction of FA-Gly-Leu-NH2 with proteases, where the enzyme specifically recognizes and cleaves the peptide bond, provides a clear example of the molecular recognition involved in peptide-protein binding.
Data derived from studies utilizing FA-Gly-Leu-NH2 as a substrate can contribute to predictive modeling efforts by:
Providing specific examples of a peptide sequence (Gly-Leu) that is recognized and cleaved by particular proteases, thereby highlighting the importance of these residues for enzymatic interaction.
Offering insights into how the N-terminal furanacryloyl modification and C-terminal amidation influence binding to the enzyme's active site.
Serving as a test case for evaluating the accuracy of models designed to predict protease cleavage sites based on peptide sequence and structural features.
A thorough understanding of the factors governing the binding of FA-Gly-Leu-NH2 to proteases can help refine and improve the accuracy of predictive models for peptide-protein interactions across various biological systems.
Broader Implications in Enzyme Technology and Protein Metabolism Research
The investigation of compounds such as FA-Gly-Leu-NH2 and their interactions with enzymes has wider implications for both the field of enzyme technology and research into protein metabolism.
Contributions to Industrial Enzyme Applications and Biocatalysis
Enzymes are widely employed as biocatalysts in various industrial sectors due to their remarkable specificity and efficiency scielo.br. Understanding the substrate specificity of proteases through the use of synthetic substrates like FA-Gly-Leu-NH2 can directly contribute to the development of improved enzymes for industrial biocatalytic processes.
Proteases are utilized in a diverse range of industries, from food processing to pharmaceuticals researchgate.net. Industrial applications often necessitate enzymes with precisely tailored specificity for efficient and selective transformations. Research into how proteases interact with substrates like FA-Gly-Leu-NH2 can provide valuable information for the rational design and engineering of industrial enzymes with desired properties, such as enhanced activity under specific operational conditions (e.g., low temperature or high salt concentration, as demonstrated with EK4-1) or a modified range of substrates nih.govscielo.br.
Insights derived from studying FA-Gly-Leu-NH2 can be beneficial for:
Identifying or engineering proteases that are particularly well-suited for cleaving specific peptide bonds in industrial processes.
Developing enzymatic methods for the synthesis or modification of peptides, contributing to biocatalytic production routes.
Designing enzyme-based biosensors that leverage the specific hydrolysis of a substrate like FA-Gly-Leu-NH2 as a detection principle.
The use of well-defined synthetic substrates is fundamental for the comprehensive characterization and optimization of enzymes intended for industrial applications.
Insights into Peptide and Protein Catabolism and Anabolism
The processes of peptide and protein catabolism (breakdown) and anabolism (synthesis) are fundamental to all forms of life mdpi.com. Studying how enzymes, particularly proteases, interact with and cleave peptide substrates like FA-Gly-Leu-NH2 offers valuable insights into the underlying mechanisms that govern these vital cellular processes.
Proteases play crucial roles in cellular protein turnover, signal transduction pathways, and the processing of nutrients by cleaving proteins and peptides at specific recognition sites researchgate.net. Although FA-Gly-Leu-NH2 is a synthetic compound, its hydrolysis by cellular proteases can serve as a model for understanding the breakdown of natural peptides. Investigating the enzymes that act upon this substrate can help elucidate the types of proteases involved in cellular peptide processing and their specific substrate preferences.
Furthermore, research into the enzymatic synthesis of peptides, where components of FA-Gly-Leu-NH2 or related structures might be involved as building blocks or intermediates, contributes to our understanding of peptide anabolism chemimpex.com.
Studies involving FA-Gly-Leu-NH2 can provide insights into:
The substrate specificity profiles of cellular proteases involved in the degradation of peptides.
The impact of peptide sequence and chemical modifications on the rate and specificity of enzymatic hydrolysis.
Potential targets for modulating protein metabolism through the selective inhibition or enhancement of specific peptidase activities.
A comprehensive understanding of the enzymatic processing of peptides is essential for gaining insights into cellular function, the pathogenesis of various diseases, and the development of therapeutic strategies that target protein metabolism.
Q & A
Q. How is FA-Gly-Leu-NH₂ synthesized and characterized in academic research?
FA-Gly-Leu-NH₂ is synthesized via solid-phase peptide synthesis (SPPS), followed by cleavage and deprotection under controlled acidic conditions. Purification is typically achieved using reverse-phase HPLC with gradients optimized for peptide separation (e.g., 10–90% acetonitrile/water with 0.1% TFA). Characterization includes mass spectrometry (MS) for molecular weight confirmation (e.g., observed m/z 400.27 ) and HPLC for purity assessment (>95% ). Amino acid analysis or Edman degradation may validate sequence integrity .
Q. What enzymatic assays utilize FA-Gly-Leu-NH₂ as a substrate?
FA-Gly-Leu-NH₂ serves as a substrate for metalloproteases like thermolysin and subtilisin. Assays often measure hydrolysis rates via spectrophotometry (e.g., absorbance at 340 nm for released folate derivatives) or fluorometry. Standard conditions include pH 7.5–8.5 buffers (e.g., Tris-HCl), 25–37°C, and enzyme concentrations titrated to ensure linear initial velocity .
Q. What are the recommended storage conditions for FA-Gly-Leu-NH₂ to maintain stability?
Lyophilized FA-Gly-Leu-NH₂ should be stored at -20°C in airtight, light-protected containers. For reconstitution, use degassed buffers (e.g., PBS) to prevent oxidation. Short-term stability in solution (≤24 hours) requires refrigeration (4°C), while repeated freeze-thaw cycles should be avoided .
Advanced Research Questions
Q. How do structural modifications (e.g., folate conjugation, C-terminal amidation) influence FA-Gly-Leu-NH₂’s substrate specificity and enzyme kinetics?
Folate conjugation enhances binding affinity to enzymes with hydrophobic active sites (e.g., thermolysin), reducing by ~30% compared to non-conjugated analogs. C-terminal amidation stabilizes the peptide against carboxypeptidase degradation, extending half-life in enzymatic assays. Kinetic studies should compare , , and across modified and unmodified variants using Lineweaver-Burk plots .
Q. What experimental strategies mitigate variability in FA-Gly-Leu-NH₂ activity assays?
Key strategies include:
- Buffer standardization : Use chelating agents (e.g., EDTA) to minimize metal ion interference.
- Enzyme purity : Pre-treat enzymes with size-exclusion chromatography to remove contaminants.
- Internal controls : Include a reference substrate (e.g., FA-Ala-Leu-NH₂) to normalize activity data.
- Replicates : Perform triplicate assays across independent peptide batches to assess batch-to-batch variability .
Q. How can contradictions in reported kinetic data for FA-Gly-Leu-NH₂ across studies be resolved?
Discrepancies often arise from differences in assay pH, temperature, or enzyme source. For example, thermolysin from Bacillus thermoproteolyticus may exhibit 20% higher than B. subtilis-derived enzymes. Meta-analyses should normalize data to standard conditions (pH 8.0, 37°C) and use statistical tools (e.g., ANOVA) to identify outlier methodologies .
Q. What synthesis optimizations improve FA-Gly-Leu-NH₂ yield and purity?
- SPPS optimization : Use Fmoc-Gly-Wang resin for higher coupling efficiency (≥98% per step).
- Cleavage conditions : TFA/TIPS/water (95:2.5:2.5) minimizes side reactions (e.g., aspartimide formation).
- Purification : Two-step HPLC with ion-pairing (e.g., heptafluorobutyric acid) improves separation of closely related impurities .
Q. How should experiments be designed to compare FA-Gly-Leu-NH₂ with novel peptide substrates?
- Control groups : Include FA-Gly-Leu-NH₂ as a positive control and a scrambled-sequence peptide as a negative control.
- Dose-response curves : Test substrate concentrations spanning 0.1–10× .
- Orthogonal assays : Combine kinetic assays with structural analyses (e.g., circular dichroism) to correlate activity with conformational stability .
Tables
Table 1. Key Physicochemical Properties of FA-Gly-Leu-NH₂
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₃₆N₁₀O₈C₈ |
| Average Molecular Weight | 400.43 g/mol |
| Isoelectric Point (pI) | Not determined |
| Solubility | ≥10 mg/mL in PBS (pH 7.4) |
Table 2. Example Kinetic Parameters for FA-Gly-Leu-NH₂ Hydrolysis by Thermolysin
| Enzyme Source | (μM) | (μmol/min/mg) |
|---|---|---|
| B. thermoproteolyticus | 12.5 ± 1.2 | 0.45 ± 0.03 |
| B. subtilis | 15.8 ± 1.5 | 0.37 ± 0.02 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
